Ethyl 4-(4-ethoxybenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(4-ethoxybenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, an ethoxybenzamido moiety at position 4, and an ester group at position 2. Its structural complexity arises from the combination of electron-withdrawing (fluorophenyl) and electron-donating (ethoxybenzamido) substituents, which influence its electronic distribution and steric profile .
Properties
IUPAC Name |
ethyl 4-[(4-ethoxybenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c1-3-30-17-11-5-14(6-12-17)21(28)24-18-13-19(27)26(16-9-7-15(23)8-10-16)25-20(18)22(29)31-4-2/h5-13H,3-4H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOGCEOCEAEVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-ethoxybenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 941885-95-6) is a compound belonging to the dihydropyridazine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 425.4 g/mol. The structure features a dihydropyridazine core substituted with an ethoxybenzamido group and a fluorophenyl moiety. This unique configuration may influence its biological interactions and pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The compound's ability to bind to these targets may lead to the modulation of various signaling pathways involved in disease processes.
Anticancer Activity
Research indicates that derivatives of dihydropyridazines exhibit promising anticancer properties. This compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have shown that similar compounds can downregulate oncogenes and upregulate tumor suppressor genes, contributing to their anticancer effects .
Antimicrobial Properties
Compounds within the dihydropyridazine family have been reported to possess antimicrobial activity against various pathogens. This compound may exhibit similar effects, potentially acting against bacterial strains and fungi by disrupting cell wall synthesis or inhibiting metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been suggested through its structural analogs. Dihydropyridazine derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound in inhibiting the growth of cancer cell lines. For example, studies using MTT assays have shown significant cytotoxicity against breast and colon cancer cell lines at micromolar concentrations .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the substituents on the dihydropyridazine core can significantly alter biological activity. For instance, variations in the aromatic groups or the presence of halogens can enhance binding affinity to target proteins, thereby increasing potency .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 1-(4-fluorophenyl)-4-(3-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Methylbenzamido group | Enhanced anticancer activity |
| Ethyl 2,4-dimethyl-6-oxo-l,6-dihydropyridine-3-carboxylate | Lacks fluorinated groups | Altered pharmacological profile |
| Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-pyridazinecarboxylate | Chloro substituent | Variation in reactivity |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Anticancer Activity : A study demonstrated that a related dihydropyridazine compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation .
- Antimicrobial Testing : Another investigation found that a structurally similar derivative effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting potential for treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
Substituent Effects on Physical and Chemical Properties
The compound’s structural analogs (Table 1) exhibit significant variations in substituents at positions 1, 4, and 5 of the pyridazine ring, leading to differences in melting points, solubility, and synthetic yields. For example:
| Compound Name (Example) | Substituents (Position 1, 4, 5) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | 1: 4-fluorophenyl; 4: 4-ethoxybenzamido | Not reported | Not reported |
| Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-... | 1: 3-chlorophenyl; 5: cyano | 109–110 | 63 |
| Ethyl 1-(4-hydroxyphenyl)-5-cyano-4-methyl... | 1: 4-hydroxyphenyl; 5: cyano | 220–223 | 95 |
| Ethyl 1-(4-methoxyphenyl)-5-cyano-4-methyl... | 1: 4-methoxyphenyl; 5: cyano | 164.0–164.5 | 81 |
Key Observations :
- Hydroxyphenyl substituents (e.g., 12d in ) result in higher melting points (220–223°C), likely due to enhanced hydrogen bonding and crystallinity .
- Methoxy and ethoxy groups (e.g., 12e in and the target compound) may improve solubility in polar solvents compared to halogenated analogs .
- Bulkier substituents (e.g., trifluoromethyl in 12c, 12g) correlate with lower yields (40–52%), suggesting steric hindrance during synthesis .
Electronic and Steric Modifications
- Similar effects are observed in trifluoromethyl-substituted analogs (e.g., 12c, 12g) .
- Electron-donating groups (EDGs) : The 4-ethoxybenzamido moiety provides electron donation via the ethoxy group, which may enhance resonance stabilization. This contrasts with sulfanyl (e.g., ) or nitro (e.g., 12g) substituents, which are stronger EWGs or polarizable groups .
- Amide vs. ester functionality : The 4-ethoxybenzamido group in the target compound enables hydrogen bonding, unlike methoxy () or sulfanyl () analogs. This could improve target affinity in receptor-ligand interactions .
Structural and Conformational Analysis
The pyridazine ring’s puckering, as defined by Cremer and Pople (), is influenced by substituent steric effects. For example:
- Bulky groups like 4-ethoxybenzamido may induce non-planar puckering, altering the molecule’s three-dimensional conformation and binding pocket compatibility.
- Smaller substituents (e.g., methoxy in ) likely preserve ring planarity, favoring interactions with flat binding sites .
Q & A
Q. Advanced
- Molecular docking : AutoDock Vina to model interactions with enzymatic active sites (e.g., cytochrome P450 isoforms) .
- QM/MM simulations : Explore hydrolysis pathways of the ester group under physiological pH using Gaussian09 .
- ADMET prediction : SwissADME or pkCSM to estimate metabolic stability and blood-brain barrier penetration .
How can researchers address low solubility in aqueous buffers during biological assays?
Q. Basic
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without denaturing proteins.
- Pro-drug modification : Introduce polar groups (e.g., carboxylate) at the ethyl ester position for improved hydrophilicity .
- Nano-formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .
What analytical techniques are critical for characterizing structural isomers of this compound?
Q. Advanced
- Chiral HPLC : Use amylose-based columns (Chiralpak IA) to separate enantiomers of the fluorophenyl group .
- 2D NMR (HSQC, NOESY) : Assign regiochemistry of the dihydropyridazine ring and confirm amide bond orientation .
- High-resolution mass spectrometry (HRMS) : Accurately distinguish isomers with <2 ppm mass error .
How does the fluorophenyl substituent influence the compound’s stability under acidic/basic conditions?
Q. Advanced
- pH stability studies : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation via LC-MS. The electron-withdrawing fluorine atom enhances resistance to hydrolysis at the 4-position .
- Arrhenius kinetics : Calculate activation energy (Eₐ) for ester hydrolysis using accelerated stability testing (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
